molecular formula C11H14O4 B591576 (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester CAS No. 127744-28-9

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester

Cat. No.: B591576
CAS No.: 127744-28-9
M. Wt: 210.229
InChI Key: ACBWWWIGOQIBMS-JTQLQIEISA-N
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Description

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by its benzyloxy group attached to the third carbon and a hydroxyl group on the second carbon of the propionic acid backbone, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester typically involves the esterification of (S)-3-Benzyloxy-2-hydroxy-propionic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

(S)-3-Benzyloxy-2-hydroxy-propionic acid+MethanolAcid Catalyst(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester+Water\text{(S)-3-Benzyloxy-2-hydroxy-propionic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (S)-3-Benzyloxy-2-hydroxy-propionic acid+MethanolAcid Catalyst​(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester+Water

Industrial Production Methods

On an industrial scale, the production of this ester can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method ensures high efficiency and yield while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Hydrolysis: (S)-3-Benzyloxy-2-hydroxy-propionic acid and methanol.

    Reduction: (S)-3-Benzyloxy-2-hydroxy-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of (S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2-methylpropionate: Similar structure but with a methyl group instead of a benzyloxy group.

    Ethyl 3-hydroxy-2-benzyloxypropionate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-Benzyloxy-2-hydroxypropionic acid: The free acid form without the ester group.

Uniqueness

(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester is unique due to the presence of both a benzyloxy group and a hydroxyl group on the propionic acid backbone, which can lead to specific interactions and reactivity not observed in similar compounds. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBWWWIGOQIBMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925974
Record name Methyl 3-(benzyloxy)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127744-28-9
Record name Methyl 3-(benzyloxy)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Benzyloxy-2-hydroxypropionic acid methyl ester
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